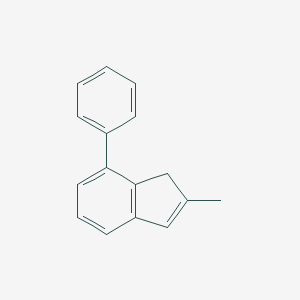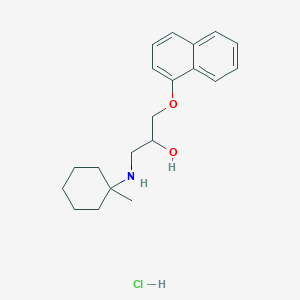
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride, also known as Pindolol, is a beta-blocker medication used to treat high blood pressure, angina, and heart rhythm disorders. In addition to its clinical applications, Pindolol has also been extensively studied for its scientific research applications.
Mecanismo De Acción
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the body. By doing so, it reduces the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride also has intrinsic sympathomimetic activity, which means that it can partially activate the beta receptors while blocking them.
Efectos Bioquímicos Y Fisiológicos
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has a number of biochemical and physiological effects on the body. It has been shown to reduce the release of catecholamines, which are hormones that regulate various physiological processes, including heart rate, blood pressure, and metabolism. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several advantages as a research tool. It is a well-established drug with a known mechanism of action and has been extensively studied in both clinical and research settings. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several limitations as well. It has a relatively short half-life, which limits its usefulness in long-term studies. It also has a non-selective mechanism of action, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride. One area of interest is its potential role in the treatment of psychiatric disorders, such as depression and anxiety. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been shown to enhance the effects of antidepressant medications and may have therapeutic potential in the treatment of these disorders. Another area of interest is its potential role in the treatment of cancer. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been shown to inhibit the growth of certain types of cancer cells and may have potential as an anti-cancer agent. Finally, further research is needed to fully understand the mechanism of action of 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride and its effects on various physiological processes.
Métodos De Síntesis
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a synthetic compound that can be prepared by reacting 1-methylcyclohexylamine with 1-naphthol in the presence of an acid catalyst. The resulting product is then reacted with epichlorohydrin to form the hydrochloride salt of 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride. The purity and yield of the compound can be improved by recrystallization and other purification techniques.
Aplicaciones Científicas De Investigación
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been used as a research tool to investigate the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and addiction.
Propiedades
Número CAS |
130260-25-2 |
|---|---|
Nombre del producto |
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
Fórmula molecular |
C20H28ClNO2 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
1-[(1-methylcyclohexyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-20(12-5-2-6-13-20)21-14-17(22)15-23-19-11-7-9-16-8-3-4-10-18(16)19;/h3-4,7-11,17,21-22H,2,5-6,12-15H2,1H3;1H |
Clave InChI |
YXCBQVPMUBGLGT-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
SMILES canónico |
CC1(CCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Sinónimos |
1-[(1-methylcyclohexyl)amino]-3-naphthalen-1-yloxy-propan-2-ol hydroch loride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



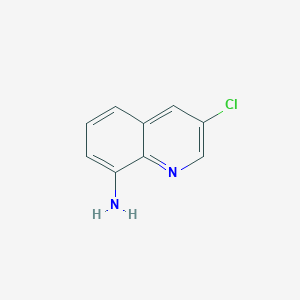
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
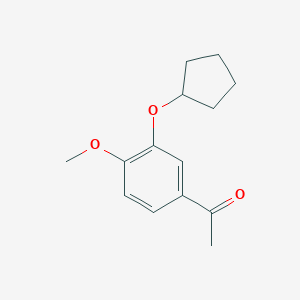
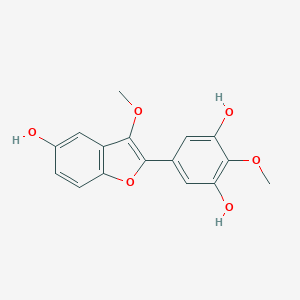
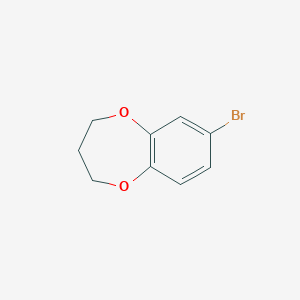
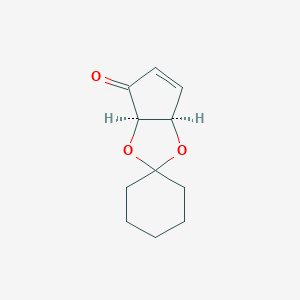
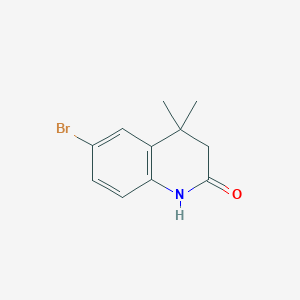
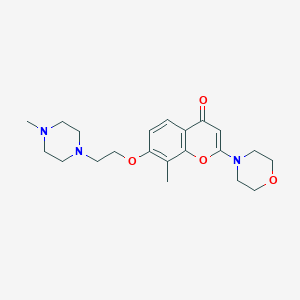
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
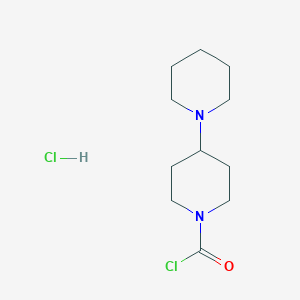
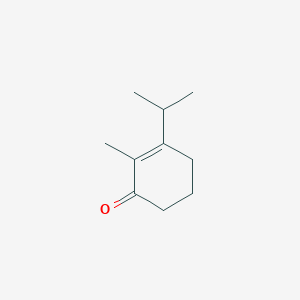
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)

